molecular formula C10H10BrNO B13866725 6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one

6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B13866725
M. Wt: 240.10 g/mol
InChI Key: RFNPZXTXHHIFHO-UHFFFAOYSA-N
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Description

6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of bromine and methyl groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of a bromine atom into the isoquinoline ring.

    Methylation: Addition of a methyl group to the desired position on the ring.

    Cyclization: Formation of the dihydroisoquinoline structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions could convert the compound into more saturated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce a variety of functionalized isoquinolines.

Scientific Research Applications

6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways involving isoquinoline derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, lacking the bromine and methyl groups.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    6-bromoisoquinoline: Similar but without the methyl group.

    4-methylisoquinoline: Similar but without the bromine atom.

Uniqueness

6-bromo-4-methyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of both bromine and methyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-4-methyl-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C10H10BrNO/c1-6-9-4-8(11)3-2-7(9)5-12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

RFNPZXTXHHIFHO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CNC1=O)C=CC(=C2)Br

Origin of Product

United States

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